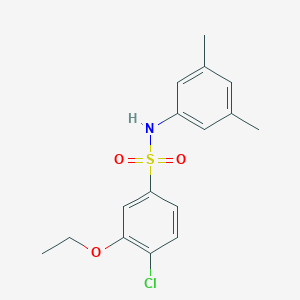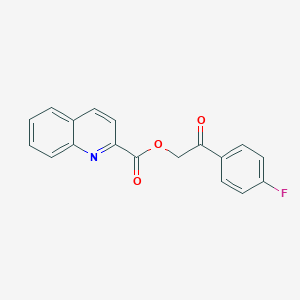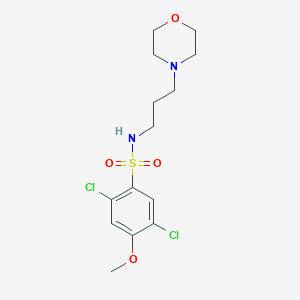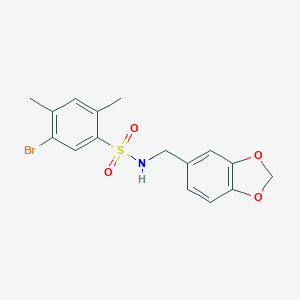![molecular formula C15H23NO2S B279095 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine, also known as Siponimod, is a chemical compound that has been extensively researched in the scientific community due to its potential therapeutic effects. Siponimod belongs to a class of compounds known as selective sphingosine-1-phosphate receptor modulators (S1PR modulators) and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine works by modulating the activity of sphingosine-1-phosphate receptors, which are involved in various physiological processes such as immune cell trafficking, vascular permeability, and neuronal function. By selectively targeting these receptors, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine can exert its therapeutic effects without causing significant side effects.
Biochemical and Physiological Effects:
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting neuroprotection, and inhibiting tumor growth. These effects are mediated by the modulation of sphingosine-1-phosphate receptors, which play a critical role in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine in lab experiments is its high potency and selectivity, which allows for precise modulation of sphingosine-1-phosphate receptors. However, one of the limitations of using 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research involving 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine. One area of interest is the potential use of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of novel S1PR modulators with improved pharmacological properties, such as increased selectivity and reduced side effects. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine involves multiple steps, starting from the reaction of 4-isopropylbenzenesulfonyl chloride with 3-methylpiperidine. The resulting intermediate is then subjected to further reactions, including reduction, cyclization, and purification, to obtain the final product.
Aplicaciones Científicas De Investigación
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, Alzheimer's disease, and cancer. In multiple sclerosis, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to reduce the number of relapses and slow down the progression of disability. In Alzheimer's disease, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to improve cognitive function and reduce inflammation. In cancer, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to inhibit tumor growth and metastasis.
Propiedades
Fórmula molecular |
C15H23NO2S |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-12(2)14-6-8-15(9-7-14)19(17,18)16-10-4-5-13(3)11-16/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Clave InChI |
ZAJCGGFTWIKEDQ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
SMILES canónico |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)

![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)




